8-Fluoro-3,4-dihydroisoquinoline

描述

Historical Context and Discovery in Heterocyclic Chemistry

The development of this compound emerged from efforts to streamline synthetic routes to pharmaceutically relevant tetrahydroisoquinolines. Prior to its reported synthesis in 2018, researchers relied on multistep sequences involving brominated intermediates like 8-bromoisoquinoline. These routes suffered from inefficiencies, including low yields in Pomeranz–Fritsch cyclizations and challenges in regioselective functionalization.

The breakthrough came through adapting Schlosser's directed ortho-lithiation strategy, originally developed for methoxy-substituted analogs. By leveraging fluorine's strong ortho-directing effects in lithiation reactions, chemists achieved regioselective formylation of 2-(3-fluorophenyl)ethylamine derivatives. Subsequent acid-catalyzed cyclization yielded this compound hydrochloride hydrate in 78% yield, marking the first efficient route to this compound.

Key milestones in its synthetic evolution include:

Structural Classification Within the Isoquinoline Derivative Family

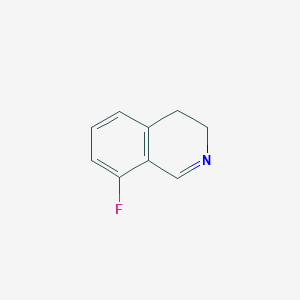

This compound (C~9~H~8~FN) belongs to the 3,4-dihydroisoquinoline subclass, characterized by:

- Core bicyclic system : Benzene fused to a partially saturated pyridine ring

- Position-specific substitutions :

- Fluorine at C8

- Single bond between C1 and N2 (3,4-dihydro state)

- Tautomeric forms : Exists in equilibrium between enamine and iminium species under physiological conditions

Structural differentiation from related compounds:

| Compound | C8 Substituent | Ring Saturation | Molecular Formula |

|---|---|---|---|

| Isoquinoline | H | Fully aromatic | C~9~H~7~N |

| 8-Bromo-3,4-dihydroisoquinoline | Br | 3,4-dihydro | C~9~H~8~BrN |

| 8-Fluoro-1,2,3,4-tetrahydroisoquinoline | F | Fully saturated | C~9~H~10~FN |

Critical spectroscopic features:

属性

分子式 |

C9H8FN |

|---|---|

分子量 |

149.16 g/mol |

IUPAC 名称 |

8-fluoro-3,4-dihydroisoquinoline |

InChI |

InChI=1S/C9H8FN/c10-9-3-1-2-7-4-5-11-6-8(7)9/h1-3,6H,4-5H2 |

InChI 键 |

HDLWOQYZFUGLFS-UHFFFAOYSA-N |

规范 SMILES |

C1CN=CC2=C1C=CC=C2F |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 8-fluoro-3,4-dihydroisoquinoline typically involves a directed ortho-lithiation reaction. This method allows for the selective introduction of a fluorine atom at the 8-position of the isoquinoline ring. The process involves the following steps :

Lithiation: The starting material is treated with butyllithium (BuLi) in tetrahydrofuran (THF) at -78°C.

Fluorination: The lithiated intermediate is then reacted with a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atom.

Cyclization: The resulting intermediate undergoes cyclization to form this compound.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield .

化学反应分析

Types of Reactions: 8-Fluoro-3,4-dihydroisoquinoline undergoes various chemical reactions, including:

Reduction: Reduction of the compound can lead to the formation of tetrahydroisoquinoline derivatives.

Alkylation: Alkylation reactions introduce alkyl groups at specific positions on the isoquinoline ring.

Nucleophilic Aromatic Substitution: The fluorine atom can be replaced by nucleophiles such as amines, leading to the formation of amino derivatives.

Common Reagents and Conditions:

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Alkylation: Alkyl halides and strong bases like potassium tert-butoxide (KOtBu) are used.

Nucleophilic Aromatic Substitution: Amines such as morpholine, pyrrolidine, and piperidine are used under heating conditions.

Major Products:

Reduction: Tetrahydroisoquinoline derivatives.

Alkylation: Alkyl-substituted isoquinolines.

Nucleophilic Aromatic Substitution: Amino-substituted isoquinolines.

科学研究应用

Synthesis of 8-Fluoro-3,4-dihydroisoquinoline

The synthesis of this compound is primarily achieved through a directed ortho-lithiation reaction. This method allows for the introduction of fluorine at the 8-position, which enhances the compound's reactivity and biological properties. The compound can be transformed into various derivatives through nucleophilic substitutions, reductions, and alkylations, making it a versatile intermediate in organic synthesis .

Central Nervous System Drug Candidates

This compound has been investigated as a precursor for synthesizing compounds with potential activity against central nervous system disorders. Its derivatives have shown promise in developing novel analgesics and antidepressants due to their ability to modulate neurotransmitter systems .

Inhibition of Poly(ADP-ribose) Polymerase

Research has highlighted the potential of derivatives of this compound as inhibitors of poly(ADP-ribose) polymerase (PARP). These compounds have demonstrated significant inhibitory activity against PARP1 and PARP2 enzymes, which are crucial in DNA repair mechanisms. For instance, a lead compound derived from this scaffold exhibited an IC50 of 156 nM against PARP1, outperforming some existing inhibitors like Olaparib .

Development of Drug Candidates

A study explored a series of carboxamide derivatives based on the this compound scaffold. These compounds were evaluated for their drug-like properties and showed improved stability and selectivity compared to traditional inhibitors. The findings suggest that these derivatives could serve as effective treatments for cancers associated with PARP dysregulation .

Structure-Activity Relationship Studies

Investigations into the structure-activity relationships (SAR) of this compound derivatives revealed that modifications at specific positions could significantly enhance biological activity. For example, substituting different functional groups at the nitrogen atom or altering the carbon chain length improved inhibitory potency against various targets .

作用机制

The mechanism of action of 8-fluoro-3,4-dihydroisoquinoline involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or as a ligand for receptors in the central nervous system. The fluorine atom enhances the compound’s binding affinity and selectivity by influencing its electronic and steric properties .

相似化合物的比较

Table 2: Reactivity Comparison

| Reaction Type | 8-Fluoro Derivative | 8-Bromo Derivative |

|---|---|---|

| Nucleophilic Substitution | 51–49% (morpholine, pyrrolidine) | ~30–60% (requires Pd catalysis) |

| Organometallic Addition | 70–85% (alkyl/aryl lithiums) | Not applicable (inert C-Br bond) |

2.4 Structural Versatility

8-Fluoro-3,4-dihydroisoquinoline’s dual reactivity (position 1 and 8 substitutions) enables rapid generation of diverse libraries. For example:

- Position 8 : Substituted with cyclic amines (morpholine, piperidine) for solubility modulation .

- Position 1 : Modified with alkyl/aryl groups (e.g., methyl, phenyl) to enhance lipophilicity or target binding . In contrast, 8-bromo or 8-methoxy derivatives lack this flexibility, often requiring orthogonal protection/deprotection strategies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。